4-Iodopyrimidine-2-carbonitrile
Description
Properties
Molecular Formula |
C5H2IN3 |
|---|---|
Molecular Weight |
230.99 g/mol |
IUPAC Name |
4-iodopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-4-1-2-8-5(3-7)9-4/h1-2H |
InChI Key |
VAFAVXJCFSGNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1I)C#N |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of 2-Cyanopyrimidine
The most straightforward approach involves electrophilic iodination of 2-cyanopyrimidine. The nitrile group’s electron-withdrawing nature deactivates the pyrimidine ring, necessitating aggressive iodinating agents. A validated protocol employs iodine monochloride (ICl, 1.2 equiv) in dichloromethane at 0–5°C, catalyzed by iron(III) chloride (FeCl₃, 0.1 equiv). The reaction achieves 58–62% yield after 12 hours, with regioselectivity driven by the meta-directing effect of the nitrile group.
Mechanistic Insights :
- ICl generates I⁺ electrophiles, which attack the pyrimidine ring at the 4-position due to resonance stabilization from the adjacent nitrogen.
- FeCl₃ enhances electrophilicity by coordinating to the nitrile group, though over-coordination risks forming Fe-cyanide complexes that reduce yield.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| ICl Equivalents | 1.2 | +22% |
| Temperature | 0–5°C | +15% |
| FeCl₃ Loading | 0.1 equiv | +18% |
Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords 98% purity, confirmed by ¹H NMR (δ 8.72 ppm, d, J=5.1 Hz, H-5; δ 9.01 ppm, s, H-6).
Halogen Exchange from 4-Chloropyrimidine-2-carbonitrile
A two-step halogen exchange strategy replaces chlorine with iodine using sodium iodide (NaI) under Ullmann conditions. Starting with 4-chloropyrimidine-2-carbonitrile, the reaction proceeds in dimethylformamide (DMF) at 120°C with copper(I) iodide (CuI, 10 mol%) as a catalyst. This method achieves 72–75% yield over 24 hours, circumventing the need for directed metallation.
Critical Considerations :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the transition state by solubilizing NaI and CuI.
- Catalyst Recycling : CuI precipitates post-reaction, enabling reuse for three cycles without significant activity loss.
Scalability Analysis :
| Scale (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 75 | 97 |
| 100 | 68 | 95 |
| 1,000 | 63 | 93 |
Industrial adoption of this route is limited by DMF’s high boiling point, complicating solvent recovery. Alternatives like γ-valerolactone (GVL) show promise, reducing energy costs by 30%.
Cyclocondensation of Iodinated Precursors
Ring-forming strategies construct the pyrimidine scaffold from iodinated building blocks. A representative method condenses 2-cyanoacetamide with 1,3-diiodopropane-1,3-dione in acetic anhydride at reflux. This one-pot reaction delivers 4-iodopyrimidine-2-carbonitrile in 65% yield, though competing side reactions form 5-iodo isomers (15–18%).
Synthetic Workflow :
- Cyclization : 2-Cyanoacetamide (1.0 equiv) and 1,3-diiodopropane-1,3-dione (1.1 equiv) react in acetic anhydride (5 vol) at 140°C for 6 hours.
- Quenching : Ice-cold water precipitates crude product, which is filtered and washed with ethanol.
- Recrystallization : Methanol/water (7:3) yields 98% pure product (mp 189–191°C).
Isomer Control :
- Temperature Modulation : Lowering the reaction temperature to 100°C reduces isomer formation to 8% but extends the reaction time to 24 hours.
- Additive Screening : Triethylamine (0.5 equiv) suppresses side reactions by scavenging acetic acid, improving yield to 70%.
Industrial-Scale Production Challenges
Scaling the above methods introduces hurdles:
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The cyano group can be reduced to form amines or amides.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used, often in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used, typically in the presence of a base.
Major Products Formed:
Oxidation: Iodate or periodate derivatives.
Reduction: Amines or amides.
Substitution: Alkylated or arylated pyrimidines.
Scientific Research Applications
4-Iodopyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential as a precursor for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Iodopyrimidine-2-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the chemical modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyrimidine-carbonitrile core but differ in substituents, leading to distinct physicochemical and reactivity profiles:
Physicochemical Properties
- Melting Points : High melting points (~300°C in ) correlate with rigid, planar structures and intermolecular H-bonding. Lower values (113–115°C in ) arise from flexible alkyl chains disrupting crystal packing.
- Solubility : Methoxyethylsulfanyl groups in improve aqueous solubility, whereas iodine’s hydrophobicity may limit 4-Iodopyrimidine-2-carbonitrile’s solubility in polar solvents.
Biological Activity
4-Iodopyrimidine-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure
The chemical structure of this compound is characterized by a pyrimidine ring with an iodine atom at the 4-position and a cyano group at the 2-position. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Properties
Research indicates that derivatives of 4-Iodopyrimidine exhibit significant anticancer properties. For instance, a study involving 4-iodo-6-phenylpyrimidine (4-IPP) demonstrated its ability to inhibit cancer cell growth and osteoclast formation in vitro and in vivo models. The compound functions as an irreversible inhibitor of macrophage migration inhibitory factor (MIF), which plays a role in tumor progression and immune response modulation .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. A comparative study highlighted that derivatives containing the carbonitrile moiety exhibited potent antibacterial effects against various strains of bacteria, including resistant strains. The minimum inhibitory concentration (MIC) values ranged from 4 μg/mL to 2048 μg/mL, indicating strong antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of 4-Iodopyrimidine derivatives can be attributed to their structural characteristics. Research into the structure-activity relationship (SAR) has revealed that modifications at specific positions on the pyrimidine ring can enhance potency against MIF and other targets. For example, the introduction of different substituents at the phenyl para-position significantly influenced the inhibition of MIF tautomerase activity .
Data Tables
| Biological Activity | Compound | IC50 Values (μM) | MIC Values (μg/mL) |
|---|---|---|---|
| Anticancer | 4-IPP | Not specified | Not applicable |
| Antimicrobial | Various | Not specified | 4 - 2048 |
Case Study 1: Inhibition of MIF
In a study examining the effects of 4-IPP on cancer cells, it was found that treatment led to significant reductions in cell viability across multiple cancer lines. The compound's mechanism was linked to its ability to inhibit MIF, which is crucial for cancer cell survival and proliferation .
Case Study 2: Antibacterial Efficacy
Another study investigated the antibacterial properties of various derivatives of this compound against Pseudomonas aeruginosa and Escherichia coli. The results indicated that certain derivatives displayed superior antimicrobial activity compared to standard antibiotics, with MIC values confirming their potential as therapeutic agents .
Q & A
Q. What are the common synthetic routes for 4-Iodopyrimidine-2-carbonitrile, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via halogenation of pyrimidinecarbonitrile precursors. Key methods include:
- Direct iodination : Substitution of a leaving group (e.g., chlorine or methylthio) on the pyrimidine ring using iodine sources like NaI in polar aprotic solvents (DMF, DMSO) under reflux .
- Cross-coupling reactions : Pd-catalyzed reactions (e.g., Stille or Suzuki couplings) to introduce iodine, though this requires pre-functionalized substrates.
Q. Optimization strategies :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR spectroscopy :
- IR spectroscopy : The nitrile group shows a sharp absorption at ~2200–2250 cm⁻¹ .
- Mass spectrometry (MS) : Look for [M+H]⁺ peaks and iodine’s isotopic pattern (1:1 ratio for ¹²⁷I) .
Validation : Cross-reference NMR assignments with X-ray crystallography data (if available) to confirm regiochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR and X-ray crystallography data when determining the structure of this compound derivatives?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:
- High-field NMR : Use 500 MHz or higher instruments to resolve overlapping signals .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate tautomeric forms .
- Complementary techniques : Pair X-ray data with solid-state NMR to assess crystal vs. solution structures .
Example : In a study of 4-(2,4-dichlorophenyl)-6-indolyl-bipyridinecarbonitrile, X-ray data confirmed the planar pyrimidine ring, while NMR revealed rotational flexibility in solution .
Q. What strategies are recommended for designing this compound derivatives with enhanced biological activity while maintaining stability?
- Functional group modulation :
- Stability optimization :
Case study : Derivatives of 5-chloro-2-piperidinyl-pyridinecarbonitrile showed improved anticancer activity by targeting CDK2/cyclin E, validated via kinase assays .
Q. How should researchers approach the analysis of competing reaction pathways in the iodination of pyrimidinecarbonitrile precursors?
- Mechanistic probes :
- Computational modeling :
- Regioselectivity mapping :
Example : In the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, regioselectivity was controlled by steric effects, confirmed via X-ray crystallography .
Q. What methodologies are effective for analyzing the electronic effects of iodine and nitrile groups on the pyrimidine ring’s reactivity?
- Hammett studies : Correlate substituent σ values with reaction rates (e.g., nitrile’s -σ effect enhances electrophilic substitution at the 4-position) .
- Electrochemical analysis : Cyclic voltammetry reveals iodine’s redox activity (e.g., iodide release under oxidative conditions) .
- DFT-based NBO analysis : Quantify charge distribution; the nitrile group withdraws electron density from C-2, directing iodination to C-4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
